molecular formula C24H43NO4 B7943201 N-ethyl-9alpha,11alpha-dihydroxy-15-oxo-20a,20b-dihomoprost-5-en-1-amide

N-ethyl-9alpha,11alpha-dihydroxy-15-oxo-20a,20b-dihomoprost-5-en-1-amide

Cat. No.: B7943201
M. Wt: 409.6 g/mol
InChI Key: HKPRCFLRPPLNEN-XKRYCQBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-9alpha,11alpha-dihydroxy-15-oxo-20a,20b-dihomoprost-5-en-1-amide involves several steps, starting from prostaglandin F2alpha. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-9alpha,11alpha-dihydroxy-15-oxo-20a,20b-dihomoprost-5-en-1-amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. It primarily acts on prostaglandin receptors, modulating various physiological processes such as inflammation, vasodilation, and intraocular pressure regulation. The exact mechanism involves binding to the receptor and activating downstream signaling pathways that lead to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-9alpha,11alpha-dihydroxy-15-oxo-20a,20b-dihomoprost-5-en-1-amide is unique due to its specific structural modifications, which confer distinct biological activities and therapeutic potential. Its ethyl amide group and specific hydroxyl and keto groups contribute to its unique pharmacological profile .

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]-N-ethylhept-5-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H43NO4/c1-3-5-6-7-10-13-19(26)16-17-21-20(22(27)18-23(21)28)14-11-8-9-12-15-24(29)25-4-2/h8,11,20-23,27-28H,3-7,9-10,12-18H2,1-2H3,(H,25,29)/b11-8-/t20-,21-,22+,23-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPRCFLRPPLNEN-XKRYCQBQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)NCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)NCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H43NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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